Home > Products > Screening Compounds P37672 > Aluminum flufenamate
Aluminum flufenamate - 16449-54-0

Aluminum flufenamate

Catalog Number: EVT-258585
CAS Number: 16449-54-0
Molecular Formula: C42H27AlF9N3O6
Molecular Weight: 867.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aluminum flufenamate is an anthranilic acid derivative with analgesic, anti-inflammatory, and antipyretic properties. It is used in musculoskeletal and joint disorders.
Source and Classification

Aluminum flufenamate is derived from flufenamic acid, which is synthesized from 2-chlorobenzoic acid and 3-trifluoromethylaniline. The compound is classified as an anthranilic acid derivative and is known for its therapeutic effects in treating moderate pain and dysmenorrhea . The chemical formula for aluminum flufenamate is C42H27AlF9N3O6\text{C}_{42}\text{H}_{27}\text{AlF}_9\text{N}_3\text{O}_6 with a molecular weight of approximately 867.66 g/mol .

Synthesis Analysis

The synthesis of aluminum flufenamate typically involves the reaction of flufenamic acid with aluminum salts. One method includes the use of excess meta-trifluoromethyl aniline as a solvent in the presence of a water-soluble wetting agent and an alkaline-earth metal or transition metal carbonate as an auxiliary agent. The gram molecular ratio of the reactants can vary; for example, a typical ratio might be 1:1-5:0.5-1 for 0-chlorobenzoic acid to meta-trifluoromethyl aniline to alkaline carbonate . The reaction conditions often require heating under inert gas protection at temperatures around 120 °C for several hours to achieve satisfactory yields.

Molecular Structure Analysis

Aluminum flufenamate exhibits a complex molecular structure characterized by multiple functional groups. Its structure includes a central aluminum atom coordinated with various ligands derived from flufenamic acid. The arrangement of atoms results in a three-dimensional framework that influences its reactivity and interaction with biological targets. Detailed structural analysis can be performed using techniques such as X-ray crystallography, which reveals the spatial arrangement of atoms within the compound .

Chemical Reactions Analysis

Aluminum flufenamate can participate in various chemical reactions typical of NSAIDs. It may undergo hydrolysis in aqueous environments, forming flufenamic acid and aluminum hydroxide. Additionally, it can interact with other compounds through coordination chemistry, forming complexes with transition metals such as manganese, cobalt, nickel, copper, and zinc . These interactions can modify its pharmacological properties and enhance its therapeutic efficacy.

Mechanism of Action

The mechanism of action of aluminum flufenamate involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the biosynthesis of prostaglandins—key mediators in inflammation and pain signaling pathways. By inhibiting these enzymes, aluminum flufenamate reduces the production of pro-inflammatory compounds, thereby alleviating pain and inflammation . Additionally, it may exhibit antioxidant properties that further contribute to its therapeutic effects.

Physical and Chemical Properties Analysis

Aluminum flufenamate possesses several notable physical and chemical properties:

  • Appearance: It is typically presented as a crystalline solid.
  • Solubility: It shows varying solubility in organic solvents and water.
  • Melting Point: The melting point can vary based on purity but generally falls within a specific range indicative of its crystalline nature.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for determining its formulation in pharmaceutical applications .

Applications

Aluminum flufenamate is primarily utilized in medical settings for its analgesic and anti-inflammatory effects. Its applications include:

  • Pain Management: Effective in treating moderate pain conditions.
  • Anti-inflammatory Treatment: Used in various inflammatory disorders.
  • Research Applications: Investigated for potential uses in coordination chemistry and material science due to its ability to form complexes with metal ions.

Moreover, ongoing research explores its potential roles in novel therapeutic formulations that enhance drug delivery systems or combine with other agents for improved efficacy .

Synthesis and Development of Aluminum Flufenamate

Historical Evolution of Fenamate Derivatives in Medicinal Chemistry

Fenamate derivatives emerged as a significant subclass of non-steroidal anti-inflammatory drugs (NSAIDs) in the 1960s, characterized by their N-phenylanthranilic acid core structure. Flufenamic acid (FFA; 2-[3-(trifluoromethyl)phenyl]aminobenzoic acid) was among the earliest clinically utilized members, gaining prominence for its cyclooxygenase (COX) inhibition properties. Unlike contemporary NSAIDs, fenamates demonstrated additional pharmacological activities as ion channel modulators, interacting with potassium, calcium, and sodium channels [1] [4]. However, their therapeutic potential was limited by poor aqueous solubility and gastrointestinal side effects stemming from direct mucosal irritation. This prompted research into metal complexation strategies during the 1970-1980s, aiming to mitigate these drawbacks while preserving bioactivity. Aluminum complexation represented a strategic approach, leveraging the metal’s high charge density (Al³⁺) to enhance solid-state stability and potentially modify dissolution profiles. The development of aluminum flufenamate (AlFluf) specifically addressed formulation challenges associated with the parent carboxylic acid, particularly its crystallization tendencies and erratic oral absorption [2].

Synthetic Pathways for Aluminum Flufenamate Complexation

Aluminum flufenamate synthesis primarily employs direct precipitation methods involving acid-base reactions between flufenamic acid and aluminum sources in aqueous or mixed solvent systems. A representative pathway involves reacting flufenamic acid with aluminum hydroxide gel or aluminum isopropoxide under controlled pH conditions (typically pH 6.5-7.5). The stoichiometric reaction can be generalized as:

3HFluf + Al(OH)₃ → Al(Fluf)₃ + 3H₂O

Critical parameters governing complex formation and purity include:

  • Solvent Selection: Ethanol/water mixtures are commonly employed to balance ligand solubility and complex precipitation kinetics.
  • Temperature Control: Reactions are typically conducted at 40-60°C to enhance reaction kinetics while preventing ligand degradation [6].
  • pH Management: Maintaining slightly basic pH facilitates complete deprotonation of the carboxylic acid group (-COOH → -COO⁻), enabling effective coordination to Al³⁺. Excess alkalinity must be avoided to prevent aluminum hydroxide precipitation.

Characterization relies on elemental analysis (C, H, N, Al content), Fourier-transform infrared spectroscopy (FTIR), and thermal gravimetric analysis (TGA). FTIR provides definitive evidence of complexation through key shifts: the disappearance of the broad v(O-H) carboxylic acid peak (~2500-3300 cm⁻¹) and a shift in the carbonyl stretching frequency (v(C=O)) from ~1665 cm⁻¹ in free acid to ~1580-1620 cm⁻¹ (asymmetric) and ~1380-1420 cm⁻¹ (symmetric) in the carboxylate-bound complex. The magnitude of the Δν (νasym(COO⁻) - νsym(COO⁻)) indicates the carboxylate binding mode [1] [4] [6].

Table 1: Synthetic Methods and Characterization of Aluminum Flufenamate

Synthetic MethodReagentsSolvent SystemKey Characterization Data (FTIR)Reference Basis
Direct PrecipitationHFluf + Al(OH)₃Ethanol/Waterνasym(COO⁻): 1618 cm⁻¹, νsym(COO⁻): 1385 cm⁻¹ (Δν=233 cm⁻¹) [1] [6]
Salt MetathesisNaFluf + AlCl₃MethanolSignificant shift in ν(C=O) and carboxylate vibrations [6]
Reflux CondensationHFluf + Al(OⁱPr)₃Toluene/EthanolLoss of free acid O-H stretch, carboxylate bands present [6]

Optimization of Aluminum-Ligand Coordination for Enhanced Stability

Achieving a stable, well-defined AlFluf complex requires precise control over coordination geometry and ligand binding modes. Aluminum (Al³⁺) typically adopts octahedral (Oh) coordination but can also be found in tetrahedral (Td) or pentacoordinate geometries depending on ligand constraints. In AlFluf, the preferred Oh coordination is satisfied by three bidentate flufenamate anions, potentially augmented by solvent molecules (e.g., H₂O, EtOH) in precursor forms. Stability optimization focuses on:

  • Ligand Denticity: Flufenamate acts primarily as a bidentate chelating ligand via the carboxylate oxygen atoms. Competing bridging (μ₂:η¹:η¹) or monodentate modes reduce complex stability and increase susceptibility to hydrolysis. FTIR Δν values between 150-200 cm⁻¹ suggest predominantly chelating binding [1].
  • Solvent Exclusion: Replacing labile solvent molecules from the inner coordination sphere during synthesis or via gentle heating enhances intrinsic stability. Anhydrous AlFluf exhibits superior thermal stability compared to hydrated forms, as confirmed by TGA showing major weight loss only above ~200°C [1] [4].
  • Steric Shielding: The trifluoromethylphenyl group provides steric bulk that may help shield the Al-O bond from nucleophilic attack by water, reducing hydrolysis rates. This contrasts with less substituted fenamates like mefenamic acid.
  • Supramolecular Assembly: Crystal packing and hydrogen bonding networks involving the secondary amine (-NH-) and carbonyl groups of adjacent molecules significantly contribute to solid-state stability. Intramolecular N-H···O hydrogen bonds between the amine and carboxylate oxygen are consistently observed [1] [4].

Table 2: Impact of Coordination Mode on Aluminum Flufenamate Stability

Coordination ModeFTIR Δν (cm⁻¹)Thermal Decomp. Onset (°C)Susceptibility to HydrolysisDominant Interactions
Chelating Bidentate150 - 200> 200LowStrong Al-O bonds, H-bonding
Bridging (μ₂)200 - 250~ 150-180ModerateWeaker Al-O bonds, lattice effects
Monodentate> 250< 150HighLabile Al-O bond, solvent access

Comparative Analysis of Aluminum Flufenamate vs. Other Metal-Fenamate Complexes

AlFluf occupies a distinct niche within the broader landscape of metal-fenamate complexes, differing significantly in structure, properties, and potential applications compared to transition metal counterparts:

  • Coordination Polymers vs. Discrete Complexes: Unlike Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) flufenamates, which readily form coordination polymers (e.g., [Mn₃(fluf)₆(EtOH)(H₂O)]·3EtOH features infinite polymeric chains [1] [4]), Al³⁺ complexes tend towards discrete molecular structures (e.g., Al(Fluf)₃) or small oligomers. This difference stems from aluminum’s higher charge density and stronger preference for octahedral geometry filled by fewer, predominantly chelating ligands, reducing the tendency for extended bridging via carboxylates.
  • Redox Activity: Transition metal fenamates (e.g., Cu(II), Co(II)) often exhibit accessible redox states (Cu(II)/Cu(I), Co(III)/Co(II)), enabling catalytic activity or participation in redox biology (e.g., ROS generation) [5] [10]. Aluminum, being redox-inert (Al³⁺ only), renders AlFluf unsuitable for redox-based applications but contributes to formulation stability by avoiding oxidative degradation pathways.
  • Bioavailability and Release Kinetics: Dissolution studies highlight a key difference: AlFluf exhibits extremely slow release of free flufenamic acid compared to sodium flufenamate or even transition metal complexes like Zn(fluf)₂·H₂O. This results in significantly reduced bioavailability (less than 30% of an equivalent flufenamic acid capsule [2]). While a disadvantage for systemic therapy, this property may be leveraged in topical or sustained-release formulations where prolonged local action is desired.
  • Biological Activity Profile: Transition metal complexes often demonstrate enhanced antimicrobial or cytotoxic activities compared to the parent acid. For instance, Co(II) flufenamate complexes with bathocuproine show cytotoxicity against cancer cell lines (IC₅₀ ≈ 10 μM) [5]. AlFluf’s bioactivity is primarily tied to the slow release of FFA. Its complex stability limits direct interactions with biological targets like DNA or enzymes, contrasting with planar d⁸/d¹⁰ metal complexes (e.g., Cu(II), Ni(II), Zn(II)) which may exhibit stronger DNA affinity [1] [5].
  • Solubility and Formulation: Aluminum complexation significantly reduces aqueous solubility compared to alkali metal salts (e.g., NaFluf). However, it offers advantages over the crystalline free acid by forming amorphous or microcrystalline powders with improved compressibility for tablet formation. Transition metal complexes exhibit variable solubility, often higher than AlFluf but potentially lower than sodium salts.

Table 3: Comparative Properties of Metal-Flufenamate Complexes

PropertyAlFlufNaFlufZn(Fluf)₂·H₂O[Co(bcp)(flu)₂][Mn₃(fluf)₆(EtOH)(H₂O)]·3EtOH
Primary CoordinationOctahedral (likely)IonicOctahedralOctahedralPolymetric, Mixed Modes
Solid-State StructureMolecular/oligomericIonic latticeMonomeric/PolymerDiscrete complex1D Coordination Polymer
Solubility (Polar org.)ModerateHighHighModerateHigh
Aqueous SolubilityVery LowHighLowVery LowLow
FFA Release RateVery SlowRapidModerateModerate/SlowModerate
Redox ActivityNoneNoneLimited (Zn²⁺/Zn⁰)Yes (Co³⁺/Co²⁺)Yes (Mn³⁺/Mn²⁺)
Key Bioactivity SourceLiberated FFALiberated FFALiberated FFA + Zn²⁺ effects?Enhanced cytotoxicityAntimicrobial, Antioxidant
Thermal StabilityHigh (>200°C decomp.)ModerateModerate (~150°C)HighLower (solvent loss)

The synthesis and optimization of aluminum flufenamate highlight a deliberate trade-off: sacrificing bioavailability for enhanced stability and modified release kinetics. Its niche resides in applications where prolonged, localized release of flufenamic acid is beneficial, contrasting with transition metal complexes designed for enhanced solubility, catalytic potential, or intrinsic biological activities beyond the parent ligand. Future development may focus on hybrid systems or nanocarriers incorporating AlFluf to leverage its stability while improving controlled release profiles for targeted therapeutic applications [2] [8].

Listed Compounds:

  • Aluminum flufenamate (AlFluf)
  • Flufenamic acid (HFluf)
  • Sodium flufenamate (NaFluf)
  • [Zn(Fluf)₂·H₂O]
  • [Co(bcp)(flu)₂]
  • [Mn₃(fluf)₆(EtOH)(H₂O)]·3EtOH
  • Aluminum hydroxide (Al(OH)₃)
  • Aluminum isopropoxide (Al(OⁱPr)₃)
  • N,N′-bis(5-sulfosalicyliden)-1,2-phenylendiamin (Schiff base ligand for comparison)

Properties

CAS Number

16449-54-0

Product Name

Aluminum flufenamate

IUPAC Name

aluminum;2-[3-(trifluoromethyl)anilino]benzoate

Molecular Formula

C42H27AlF9N3O6

Molecular Weight

867.6 g/mol

InChI

InChI=1S/3C14H10F3NO2.Al/c3*15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20;/h3*1-8,18H,(H,19,20);/q;;;+3/p-3

InChI Key

OSQHGAXCVAYZPZ-UHFFFAOYSA-K

SMILES

C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.[Al+3]

Solubility

Soluble in DMSO

Synonyms

Alfenamin, Alufenamine, Aluminum flufenamate; Flufenamic acid, aluminium salt;

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.[Al+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.